

# Application of Electroencephalogram (EEG) to Measure Zuranolone's Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Zuranolone |           |
| Cat. No.:            | B1405386   | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zuranolone** (SAGE-217) is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] Its mechanism of action, which enhances GABAergic signaling, leads to rapid antidepressant effects, making it a promising therapeutic for postpartum depression (PPD) and major depressive disorder (MDD).[1][3][4][5] Given its direct impact on neuronal inhibition, electroencephalography (EEG) emerges as a critical tool for quantifying the pharmacodynamic effects of **Zuranolone** on the CNS. These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative EEG (qEEG) to measure **Zuranolone**'s CNS effects in a clinical research setting.

# Rationale for Using EEG to Measure Zuranolone's CNS Effects

EEG is a non-invasive technique that provides a direct, real-time measure of cortical electrical activity.[6][7] It is highly sensitive to changes in neuronal synchrony and firing patterns induced by pharmacological agents that act on the CNS. For GABA-A receptor positive allosteric modulators like **Zuranolone**, EEG can detect characteristic changes in the brain's frequency







spectrum. Preclinical studies have shown that **Zuranolone** administration in rats leads to a rapid increase in  $\beta$ -frequency power, a known biomarker of GABA-A receptor positive allosteric modulator activity. Furthermore, studies with other GABAergic modulators have demonstrated distinct EEG signatures, such as increased beta power with benzodiazepines and decreased theta power with  $\alpha$ 5-GABA-A receptor positive allosteric modulators.[8][9][10][11][12] Therefore, qEEG can serve as a translational biomarker to assess the dose-dependent CNS engagement of **Zuranolone**, characterize its pharmacodynamic profile, and potentially predict clinical response.

# **Signaling Pathway of Zuranolone**

**Zuranolone** enhances the effect of GABA, the principal inhibitory neurotransmitter in the brain, at GABA-A receptors. It binds to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA and the frequency of chloride channel opening. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.





Click to download full resolution via product page

Caption: **Zuranolone**'s mechanism of action at the GABAergic synapse.



# **Quantitative Data from Zuranolone Clinical Trials**

The following tables summarize the key efficacy data from various clinical trials of **Zuranolone** in patients with Major Depressive Disorder (MDD) and Postpartum Depression (PPD). The primary endpoint in these studies was the change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score. The Montgomery-Åsberg Depression Rating Scale (MADRS) was a key secondary endpoint.

Table 1: Change from Baseline in HAMD-17 Scores in Zuranolone Clinical Trials



| Study                                          | Indication | Treatmen<br>t Group | N     | Baseline<br>Mean<br>(SD) | Day 15 Change from Baseline (LSM) | P-value<br>vs.<br>Placebo |
|------------------------------------------------|------------|---------------------|-------|--------------------------|-----------------------------------|---------------------------|
| ROBIN<br>(NCT0297<br>8326)[4]<br>[13]          | PPD        | Zuranolone<br>30 mg | 77    | 28.4 (2)                 | -17.8                             | 0.0029                    |
| Placebo                                        | 76         | 28.8 (2)            | -13.6 |                          |                                   |                           |
| SKYLARK<br>(NCT0444<br>2503)[1]                | PPD        | Zuranolone<br>50 mg | 98    | 28.5 (2.23)              | -15.6                             | <0.001                    |
| Placebo                                        | 98         | 28.3 (2.26)         | -11.6 |                          |                                   |                           |
| MDD-201B<br>(NCT0300<br>0530)[14]              | MDD        | Zuranolone<br>30 mg | 45    | 25.2 (2.58)              | -17.4                             | <0.0001                   |
| Placebo                                        | 44         | 25.7 (2.42)         | -10.3 |                          |                                   |                           |
| MOUNTAI<br>N<br>(NCT0367<br>2175)[14]<br>[15]  | MDD        | Zuranolone<br>30 mg | 194   | 25.9 (2.88)              | -12.6                             | 0.115                     |
| Placebo                                        | 193        | 25.8 (3.07)         | -11.2 |                          |                                   |                           |
| WATERFA<br>LL<br>(NCT0444<br>2490)[14]<br>[16] | MDD        | Zuranolone<br>50 mg | 266   | 26.8 (2.5)               | -14.1                             | 0.014                     |
| Placebo                                        | 268        | 26.6 (2.6)          | -12.3 |                          |                                   |                           |



| CORAL<br>(NCT0447<br>6030)[17] | MDD | Zuranolone<br>50 mg +<br>ADT | 210               | 26.8 (2.5) | -11.9 (Day<br>15) | 0.0004<br>(Day 3) |
|--------------------------------|-----|------------------------------|-------------------|------------|-------------------|-------------------|
| Placebo +<br>ADT               | 215 | 26.6 (2.6)                   | -10.8 (Day<br>15) |            |                   |                   |

LSM: Least Squares Mean; SD: Standard Deviation; ADT: Antidepressant Therapy

Table 2: Change from Baseline in MADRS Scores in **Zuranolone** Clinical Trials



| Study                                  | Indication | Treatmen<br>t Group | N     | Baseline<br>Mean<br>(SD) | Day 15 Change from Baseline (LSM) | P-value<br>vs.<br>Placebo |
|----------------------------------------|------------|---------------------|-------|--------------------------|-----------------------------------|---------------------------|
| ROBIN<br>(NCT0297<br>8326)             | PPD        | Zuranolone<br>30 mg | 77    | 36.8 (4.32)              | -22.1                             | -                         |
| Placebo                                | 76         | 36.5 (4.13)         | -17.6 |                          |                                   |                           |
| SKYLARK<br>(NCT0444<br>2503)           | PPD        | Zuranolone<br>50 mg | 98    | 36.9 (3.77)              | -19.7                             | -                         |
| Placebo                                | 98         | 36.7 (3.49)         | -15.1 |                          |                                   |                           |
| MDD-201B<br>(NCT0300<br>0530)[14]      | MDD        | Zuranolone<br>30 mg | 45    | 33.6 (5.05)              | -22.5                             | -                         |
| Placebo                                | 44         | 34.6 (5.08)         | -14.6 |                          |                                   |                           |
| MOUNTAI<br>N<br>(NCT0367<br>2175)[14]  | MDD        | Zuranolone<br>30 mg | 194   | 36.7 (3.49)              | -16.0                             | -                         |
| Placebo                                | 193        | 36.9 (3.77)         | -15.0 |                          |                                   |                           |
| WATERFA<br>LL<br>(NCT0444<br>2490)[14] | MDD        | Zuranolone<br>50 mg | 266   | 36.8 (4.32)              | -17.6                             | -                         |
| Placebo                                | 268        | 36.5 (4.13)         | -15.0 |                          |                                   |                           |

LSM: Least Squares Mean; SD: Standard Deviation



Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in **Zuranolone** Clinical Trials (Incidence ≥5% and greater than placebo)

| Adverse Event                     | Zuranolone (Pooled Data) | Placebo (Pooled Data) |
|-----------------------------------|--------------------------|-----------------------|
| Somnolence                        | 15%-38%                  | 6%-11%                |
| Dizziness                         | 11%-14%                  | 4%-7%                 |
| Headache                          | 8%-10%                   | 7%-12%                |
| Sedation                          | 5%-9%                    | 2%-3%                 |
| Nausea                            | 5%-8%                    | 3%-5%                 |
| Diarrhea                          | 5%-7%                    | 3%-4%                 |
| Fatigue                           | 5%-6%                    | 2%-4%                 |
| Upper Respiratory Tract Infection | 5%-6%                    | 4%-5%                 |

Data pooled from various clinical trials.[1][4][18]

# **Experimental Protocols**

The following protocols are representative methodologies for conducting a pharmaco-EEG study to assess the CNS effects of **Zuranolone**. These are based on established guidelines for pharmaco-EEG research and best practices for EEG data acquisition and analysis.[6][7][19] [20][21]

# **Experimental Workflow**





Click to download full resolution via product page

Caption: A typical experimental workflow for a pharmaco-EEG study.



# **Protocol 1: Resting-State EEG Recording**

Objective: To measure changes in spontaneous brain activity following **Zuranolone** administration.

#### Materials:

- EEG system with at least 32 scalp electrodes
- EEG cap corresponding to the participant's head size
- · Conductive gel
- Syringes with blunt tips for gel application
- Skin preparation materials (e.g., alcohol swabs, abrasive paste)
- Sound-attenuated and electrically shielded recording room

#### Procedure:

- Participant Preparation:
  - Ensure the participant has clean, dry hair, free of any products.
  - Measure the participant's head circumference and select the appropriate cap size.
  - Clean the electrode sites on the scalp and face with an alcohol swab and gently abrade the skin to reduce impedance.
- Electrode Application:
  - Place the EEG cap on the participant's head, ensuring that the Cz electrode is at the vertex.
  - Apply conductive gel to each electrode, ensuring a good connection with the scalp.
  - Check electrode impedances and ensure they are below 5 k $\Omega$ .



#### Recording:

- Baseline Recording (Pre-dose):
  - Record 5 minutes of eyes-open resting-state EEG. Instruct the participant to fixate on a point in front of them and minimize blinking and movement.
  - Record 5 minutes of eyes-closed resting-state EEG. Instruct the participant to keep their eyes closed and remain relaxed but awake.
- Drug Administration: Administer a single oral dose of **Zuranolone** or placebo according to the study protocol.
- Post-dose Recordings: Repeat the eyes-open and eyes-closed resting-state EEG recordings at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the time course of the drug's effects.

# Protocol 2: Quantitative EEG (qEEG) Data Analysis

Objective: To quantify the effects of **Zuranolone** on EEG frequency bands.

#### Software:

 EEG analysis software (e.g., EEGLAB, BrainVision Analyzer, or custom scripts in MATLAB/Python)

#### Procedure:

- Preprocessing:
  - Apply a band-pass filter to the raw EEG data (e.g., 0.5-50 Hz).
  - Apply a notch filter to remove power line interference (50 or 60 Hz).
  - Perform artifact rejection or correction using methods such as Independent Component Analysis (ICA) to remove eye blinks, muscle activity, and other non-brain signals.
  - Segment the continuous EEG data into epochs (e.g., 2-4 seconds).



#### · Spectral Analysis:

- For each epoch, calculate the power spectral density (PSD) using the Fast Fourier Transform (FFT) or Welch's method.
- Average the PSD across epochs for each condition (pre-dose, post-dose time points) and for each electrode.
- Calculate the absolute and relative power in standard EEG frequency bands:

Delta (δ): 1-4 Hz

Theta (θ): 4-8 Hz

Alpha (α): 8-13 Hz

Beta (β): 13-30 Hz

Gamma (y): 30-50 Hz

#### Statistical Analysis:

- Compare the post-dose qEEG measures to the pre-dose baseline using appropriate statistical tests (e.g., paired t-tests, repeated measures ANOVA).
- Investigate the dose-response relationship by comparing the effects of different doses of Zuranolone.
- Correlate changes in EEG power with plasma concentrations of **Zuranolone** to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

## Conclusion

Quantitative EEG is a powerful and sensitive tool for elucidating the CNS effects of **Zuranolone**. By employing standardized recording protocols and robust analysis techniques, researchers can obtain objective biomarkers of **Zuranolone**'s pharmacodynamic activity. This information is invaluable for dose selection, understanding the time course of drug effects, and potentially identifying predictors of clinical response. The protocols and data presented here



provide a solid foundation for incorporating EEG into the clinical development and scientific investigation of **Zuranolone** and other neuroactive steroids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Cognitive effects, pharmacokinetics, and safety of zuranolone administered alone or with alprazolam or ethanol in healthy adults in a phase 1 trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of zuranolone in patients with depression: a meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investor Relations Supernus [supernus.com]
- 5. Zuranolone for the Treatment of Adults With Major Depressive Disorder: A Randomized, Placebo-Controlled Phase 3 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroencephalogram (EEG) Recording Protocol for Cognitive and Affective Human Neuroscience Research [protocols.io]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. Electroencephalography Biomarkers of α5-GABA Positive Allosteric Modulators in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. nda-sibille.ca [nda-sibille.ca]
- 12. biorxiv.org [biorxiv.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. medical.sagerx.com [medical.sagerx.com]
- 15. Sage Therapeutics' SAGE-217 fails in late-stage depression trial [clinicaltrialsarena.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]



- 18. researchgate.net [researchgate.net]
- 19. karger.com [karger.com]
- 20. [PDF] Guidelines for the Recording and Evaluation of Pharmaco-EEG Data in Man: The International Pharmaco-EEG Society (IPEG) | Semantic Scholar [semanticscholar.org]
- 21. (PDF) Guidelines for the recording and evaluation of pharmaco-EEG data in man: the International Pharmaco-EEG Society (IPEG). (2012) | Marc Jobert | 174 Citations [scispace.com]
- To cite this document: BenchChem. [Application of Electroencephalogram (EEG) to Measure Zuranolone's Central Nervous System Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405386#application-of-electroencephalogram-eeg-to-measure-zuranolone-s-cns-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com